For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Benzoin Acetate
This document provides a comprehensive overview of the core physical and chemical properties of benzoin acetate (CAS No: 574-06-1). It includes quantitative data, detailed experimental protocols for its synthesis, and an examination of its chemical reactivity and structure, designed to serve as a vital resource for professionals in research and development.
Core Chemical and Physical Properties
Benzoin acetate, with the IUPAC name (2-oxo-1,2-diphenylethyl) acetate, is a key synthetic intermediate in organic chemistry.[1][2] Its molecular structure incorporates both a ketone and an ester functional group, making it a versatile precursor for more complex molecules.[2]
Physical Properties
The physical characteristics of benzoin acetate are summarized below. The compound typically appears as off-white to slightly yellow crystals.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2][4] |
| Molecular Weight | 254.28 g/mol | [1][2][5] |
| Melting Point | 80 - 83 °C | [3][4][6] |
| Boiling Point | 379.3 ± 22.0 °C (Predicted) | [4] |
| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Crystalline solid, slight yellow tinge | [3] |
Solubility Profile
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of benzoin acetate.[2]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.[2]
| Nucleus | Proton Type / Carbon Type | Typical Chemical Shift (δ) in ppm | Source(s) |
| ¹H NMR | Acetate Methyl (CH₃) | ~2.1 - 2.2 (singlet) | [2][10] |
| Methine (CH) | ~5.3 (singlet) | [2] | |
| Aromatic (Phenyl) | Aromatic Region | [2] | |
| ¹³C NMR | Acetate Methyl (CH₃) | Data available | [2] |
| Methine (CH) | Data available | [2] | |
| Carbonyl (C=O) - Ketone & Ester | Data available | [2] | |
| Aromatic (Phenyl) | Data available | [2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in benzoin acetate. The spectrum will prominently feature absorption bands corresponding to the C=O stretching of the ketone and ester groups, as well as C-O stretching and signals from the aromatic rings.[1][2] FTIR spectra are often acquired using a capillary cell with the molten compound.[1]
Chemical Properties and Reactivity
Stability
Benzoin acetate is a stable compound under standard conditions.[4] However, it is incompatible with strong oxidizing agents.[4]
Reactivity and Key Reactions
The chemistry of benzoin acetate is dominated by its ester and ketone functionalities.
-
Synthesis (Acetylation): The most common synthesis method is the acid-catalyzed acetylation of benzoin using acetic anhydride.[2][11] This reaction is a classic example of nucleophilic acyl substitution.[2]
-
Hydrolysis: As an ester, benzoin acetate can undergo hydrolysis to yield benzoin and acetic acid. This reaction can be catalyzed by acid or base.[2] Enzymatic hydrolysis is of particular interest in chiral synthesis, where lipases can be used for the kinetic resolution of racemic benzoin acetate to produce enantiomerically pure (S)-benzoin.[2][12][13]
Below is a diagram illustrating the logical workflow of the primary synthesis reaction.
Caption: Workflow for the synthesis of benzoin acetate.
The mechanism for the acid-catalyzed synthesis is a two-step nucleophilic acyl substitution (addition-elimination).
Caption: Mechanism of acid-catalyzed ester formation.
Experimental Protocols
Detailed methodologies for the synthesis of benzoin acetate are provided below. These protocols are intended for use by trained professionals in experimental organic chemistry.
Protocol 1: Macroscale Synthesis of Benzoin Acetate
This procedure is adapted from Organic Syntheses.[3]
Materials:
-
Benzoin (212 g, 1 mole)
-
Glacial acetic acid (200 mL)
-
Acetic anhydride (200 mL, 2.1 moles)
-
Concentrated sulfuric acid (20 mL)
-
95% Ethyl alcohol
-
Water
Procedure:
-
In a 1-L beaker equipped with a mechanical stirrer, combine benzoin, glacial acetic acid, and acetic anhydride.[3]
-
With continuous stirring, slowly add the concentrated sulfuric acid over a period of 5 minutes. An exothermic reaction will occur, dissolving the benzoin and raising the temperature to approximately 50°C.[3]
-
Place the beaker on a steam bath and heat for 20 minutes. Avoid prolonged or more vigorous heating.[3]
-
Allow the reaction mixture to cool slightly.
-
Slowly add the mixture from a dropping funnel into 2.5 L of vigorously stirred water over 30 minutes.[3]
-
Continue stirring for an additional hour to ensure complete precipitation of the product.[3]
-
Collect the crystalline product via suction filtration on a Büchner funnel.
-
Recrystallization: Transfer the crude solid to a beaker and add 400 mL of 95% ethyl alcohol. Warm the mixture to about 60°C until the solid dissolves. Cool the solution to 5°C with stirring to induce crystallization.[3]
-
Filter the purified crystals by suction and allow them to air-dry. The expected yield is 220–230 g (86-90%).[3]
Protocol 2: Microscale Synthesis of Benzoin Acetate
This procedure is suitable for smaller-scale preparations.[7]
Materials:
-
Benzoin (0.50 mmol)
-
Glacial acetic acid (6 drops)
-
Acetic anhydride (~1 mL)
-
Concentrated sulfuric acid (1 drop)
-
Methanol
-
Water
Procedure:
-
In a 6-inch test tube, combine 0.50 mmol of benzoin, 6 drops of glacial acetic acid, ~1 mL of acetic anhydride, and 1 drop of concentrated sulfuric acid.[7]
-
Stir the mixture to combine the reagents.
-
Heat the test tube in a boiling water bath for 15 minutes.[7]
-
Remove the test tube from the bath and add 10 mL of cold water.
-
Chill the mixture in an ice bath, stirring occasionally, until the precipitation of the product is complete.[7]
-
Isolate the crude product.
-
Recrystallization: Add 2-4 mL of methanol to the crude solid and warm to dissolve. Cool the solution, first slightly and then in an ice bath, to crystallize the product.[7]
-
Isolate the purified product using a microscale Hirsch funnel and wash with a small amount of ice-cold methanol.[7]
References
- 1. Benzoin acetate | C16H14O3 | CID 95416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoin Acetate|C16H14O3|Research Chemical [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. Synthesis routes of Benzoin acetate [benchchem.com]
- 6. benzoin acetate [stenutz.eu]
- 7. websites.nku.edu [websites.nku.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. youtube.com [youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
